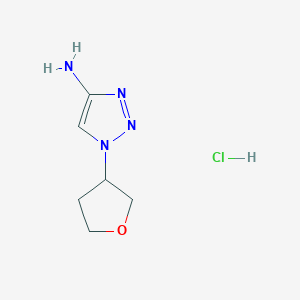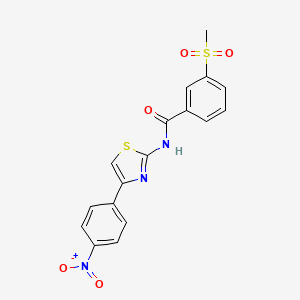
N-(2-methoxyphenyl)-2-(piperazin-1-yl)acetamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)-2-(piperazin-1-yl)acetamide hydrochloride is a chemical compound that has been widely studied for its potential use in scientific research. This compound is commonly referred to as MPAA and is a white crystalline powder that is soluble in water.
Wissenschaftliche Forschungsanwendungen
ACAT-1 Inhibition for Disease Treatment
K-604, a derivative of N-(2-methoxyphenyl)-2-(piperazin-1-yl)acetamide hydrochloride, has been identified as an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, demonstrating significant selectivity for ACAT-1 over ACAT-2. This selectivity and its enhanced oral absorption highlight its potential utility in treating diseases involving ACAT-1 overexpression, such as atherosclerosis and certain neurodegenerative diseases (Shibuya et al., 2018).
Antitumor Activity
Research into N-(4-methoxyphenyl)-2-((4-phenylphthalazin-1-yl)thio)acetamide and N-(3-chloro-4-fluorophenyl)-2-(4-(4-phenylphthalazin-1-yl)piperazin-1-yl)acetamide derivatives has demonstrated promising antitumor activities. These compounds have shown effectiveness against human esophageal cancer cells, with IC50 values indicating superior activity to traditional chemotherapeutics like 5-fluorouracil (Jingchao Xin et al., 2018).
Central Nervous System Applications
Various derivatives of this compound have been synthesized and studied for their effects on the central nervous system, including potential antidepressant-like activity and affinity toward serotonergic receptors. These studies suggest that specific modifications to the chemical structure can lead to compounds with strong affinities for 5-HT1A and 5-HT7 receptors, which are key targets in the development of new antidepressant drugs. Some compounds have shown promising results in in vivo tests, such as the tail suspension test for antidepressant-like activity, indicating potential applications in treating mood disorders (Waszkielewicz et al., 2015).
Synthesis of Radiotracers for PET Imaging
FAUC346, a compound structurally related to this compound, has been synthesized and radiolabeled for potential use as a radiotracer in positron emission tomography (PET) imaging of D3 receptors. While preliminary evaluations in rat brain demonstrated selectivity for D3 receptors, further studies in nonhuman primates did not confirm its suitability as a PET probe, highlighting the challenges in developing effective radiotracers for neurological research (Kuhnast et al., 2006).
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-2-piperazin-1-ylacetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2.ClH/c1-18-12-5-3-2-4-11(12)15-13(17)10-16-8-6-14-7-9-16;/h2-5,14H,6-10H2,1H3,(H,15,17);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGDBOKGKQGIGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B2441967.png)



![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2441974.png)
![3-fluoro-N-(5-{5-oxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidin-3-yl}-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2441975.png)
![N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2441976.png)



![[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid hydrochloride](/img/no-structure.png)

